

Acumapimod: A Comparative Analysis in the Landscape of p38 MAPK Inhibitors

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Compound of Interest

Compound Name: *Acumapimod*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of **Acumapimod**'s performance in comparative studies, supported by experimental data. **Acumapimod** (BCT197) is an oral, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator in the inflammatory pathway associated with chronic obstructive pulmonary disease (COPD).^{[1][2]} This document summarizes key findings from clinical trials, details experimental protocols, and visualizes the underlying biological and procedural frameworks.

Performance of Acumapimod in Phase II Clinical Trials

Acumapimod has been evaluated in Phase II clinical trials for the treatment of acute exacerbations of COPD (AECOPD). The primary focus of these studies has been to assess its efficacy in improving lung function and reducing inflammatory responses compared to placebo and standard of care.

Key Efficacy and Biomarker Data

The following tables summarize the key quantitative outcomes from two significant Phase II trials, NCT01332097 and NCT02700919 (AETHER study).

Table 1: Efficacy of **Acumapimod** in AECOPD (NCT01332097)^{[1][2]}

Treatment Group	N	Primary Endpoint (Change in FEV1 at Day 10)	Change in FEV1 at Day 8 vs. Placebo (p-value)	Mean Change in FEV1 AUC (Day 0-14) vs. Placebo (p-value)	Mean Change in FEV1 AUC (Day 0-14) vs. Prednisone (p-value)
Acumapimod 75 mg (repeat dose)	183 (total)	Not met (p=0.082)	152 mL (p=0.022)	Significantly higher (p=0.02)	Significantly higher (p=0.01)
Placebo	-	-	-	-	-
Prednisone 40 mg	-	-	-	-	-

FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve. Repeat dose was administered on Day 1 and Day 6.

Table 2: Efficacy and Biomarker Response with **Acumapimod** in Severe AECOPD (AETHER Study - NCT02700919)[3]

Treatment Group	Outcome	Change from Baseline at Day 7 (mean [SD])
Acumapimod High Dose (75mg/40mg/40mg)	FEV1	84 mL (p=0.012 vs. baseline)
Fibrinogen	-1.49 (1.09) g/L	
hsCRP	-16.70 (41.22) mg/L	
Acumapimod Low Dose (40mg/20mg/20mg)	FEV1	115 mL (p<0.001 vs. baseline)
Fibrinogen	-1.22 (0.93) g/L	
hsCRP	-10.42 (40.75) mg/L	
Placebo	FEV1	No significant change (p=0.102 vs. baseline)
Fibrinogen	-0.65 (1.05) g/L	
hsCRP	-5.34 (22.22) mg/L	

Doses for the AETHER study were administered on days 1, 3, and 5.^[3] A key secondary endpoint in this study was the reduction in the rate of re-hospitalizations for AECOPD, which was significantly reduced by 50.3% in the high-dose group compared to placebo.^[3]

Comparative Landscape of p38 MAPK Inhibitors

Direct head-to-head comparative trials between **Acumapimod** and other p38 MAPK inhibitors are not publicly available. However, data from trials of other inhibitors in similar patient populations provide context for **Acumapimod**'s performance. A systematic review and meta-analysis of 10 randomized controlled trials of p38 MAPK inhibitors in COPD concluded that, as a class, they are safe but did not demonstrate significant effects on most efficacy outcomes compared to placebo, with the exception of an improvement in post-bronchodilator forced vital capacity.^[4]

Table 3: Summary of Findings for Other p38 MAPK Inhibitors in COPD

Inhibitor	Key Findings from Clinical Trials	Reference
Losmapimod	Multiple Phase II trials in COPD did not show significant improvements in exercise tolerance, lung function, or rate of exacerbations. Development for COPD was terminated.	[5]
RV-568	A 14-day trial in COPD patients showed improvements in pre-bronchodilator FEV1 and a significant reduction in sputum malondialdehyde compared to placebo.	[6]
PH-797804	A 6-week randomized clinical trial showed significant improvements in trough FEV1.	[7]

Experimental Protocols

NCT01332097 Study Protocol

- Study Design: A Phase II, double-blind, randomized, placebo-controlled, dose-exploration study.[2]
- Patient Population: 183 patients with moderate or severe AECOPD.[2]
- Intervention Arms:
 - Single-dose **Acumapimod** (20 mg or 75 mg) on Day 1.[2]
 - Repeated single-dose **Acumapimod** (20 mg or 75 mg) on Days 1 and 6.[2]
 - Oral prednisone 40 mg for 10 days.[2]
 - Placebo.[2]

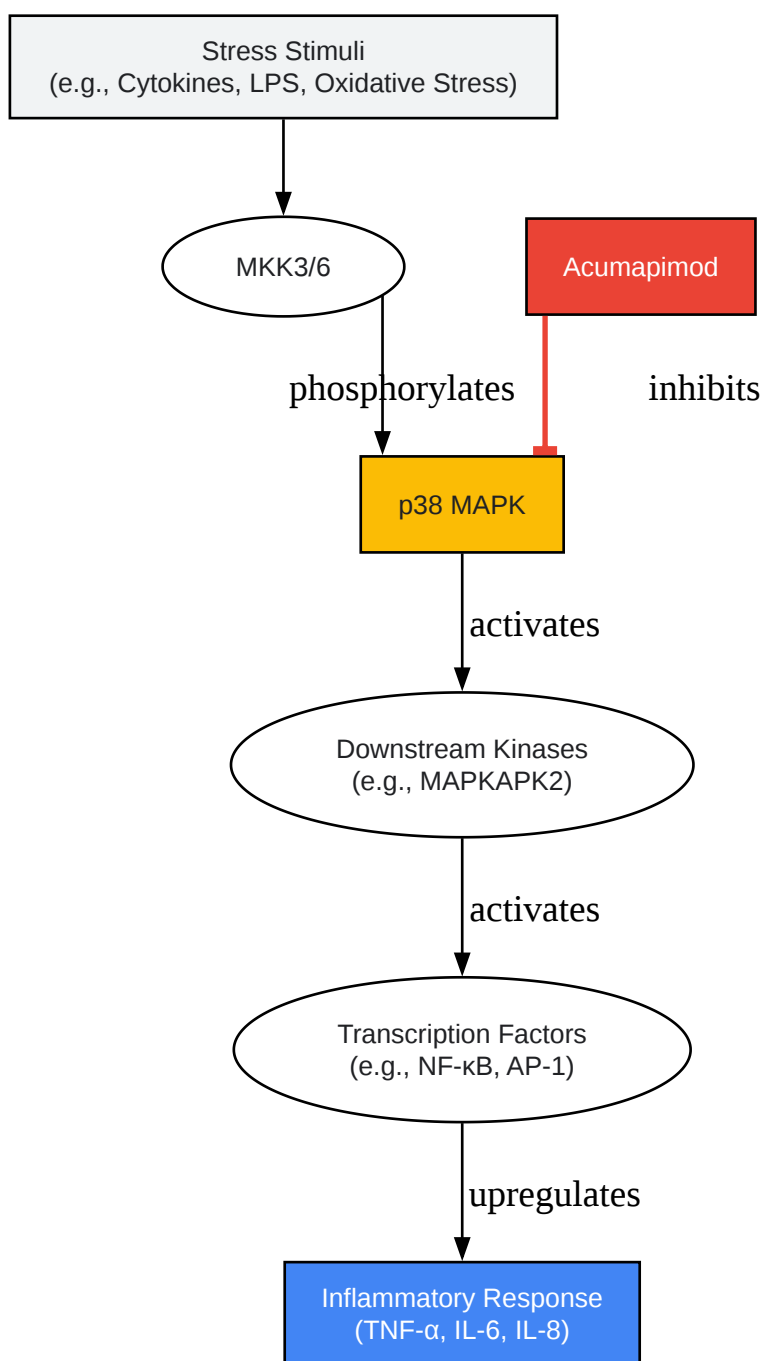
- Primary Outcome: Improvement in FEV1 versus placebo at Day 5 (single doses) and Day 10 (repeated doses).[2]

AETHER Study (NCT02700919) Protocol

- Study Design: A Phase II, randomized, multinational, double-blind, placebo-controlled study. [8]
- Patient Population: 282 patients hospitalized for severe AECOPD.[8]
- Intervention Arms:
 - **Acumapimod** high dose (75mg on day 1, 40mg on days 3 and 5).[3]
 - **Acumapimod** low dose (40mg on day 1, 20mg on days 3 and 5).[3]
 - Placebo.[3] All patients received standard of care, including systemic corticosteroids and antibiotics.[3]
- Primary Outcome: Change from baseline in FEV1 to Day 7.[8]
- Secondary Outcomes: Longer-term outcomes up to week 26, including treatment failures and recurrent exacerbations.[8]

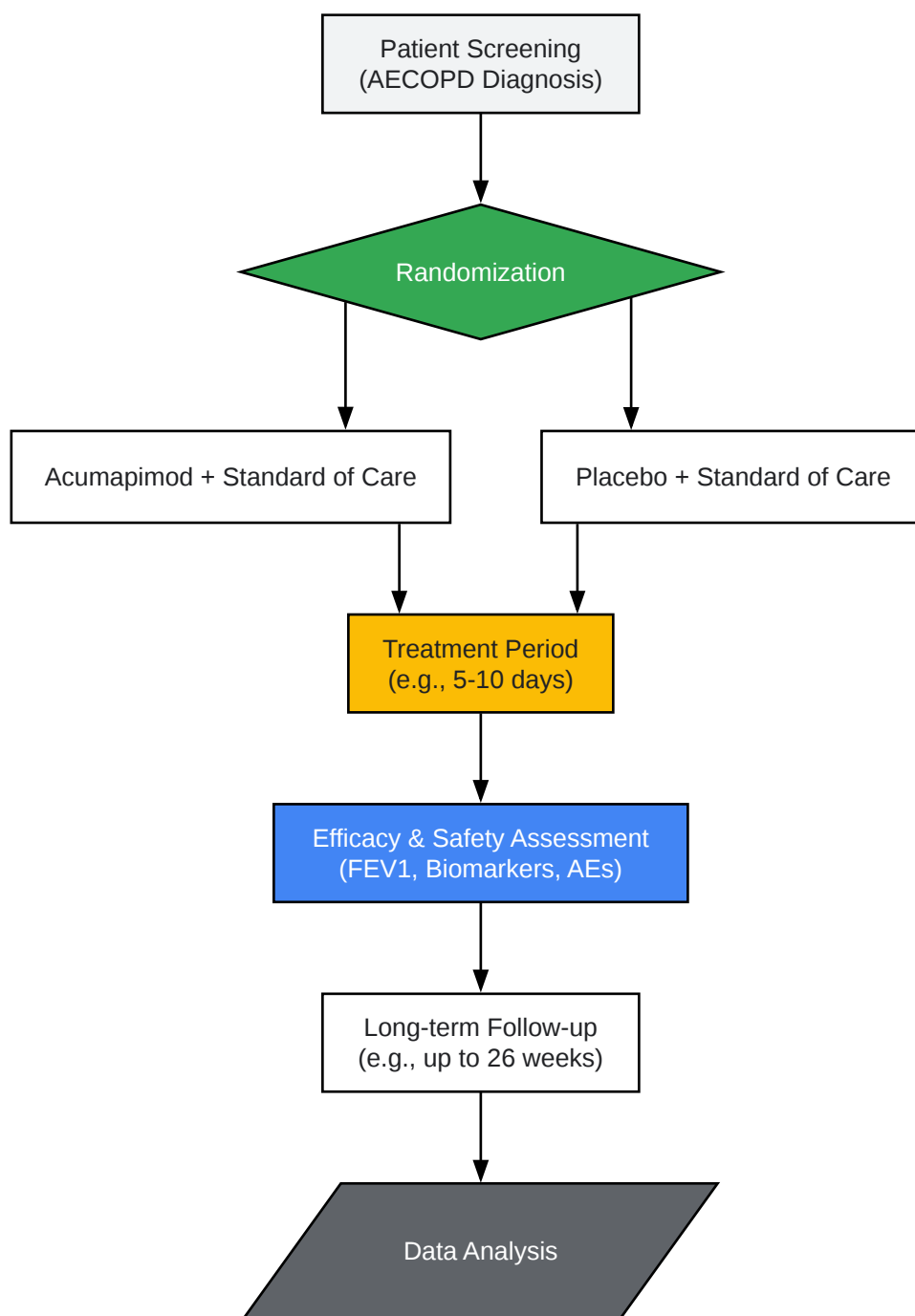
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the clinical trial process, the following diagrams have been generated using the DOT language.



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Caption: p38 MAPK signaling pathway and the inhibitory action of **Acumapimod**.



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Caption: Generalized workflow for **Acumapimod** Phase II clinical trials.

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